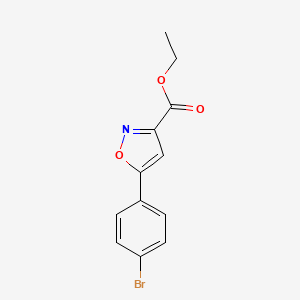

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Overview

Description

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often include the use of a copper (I) catalyst and a polar organic solvent. The reaction proceeds via a concerted mechanism, resulting in the formation of the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The isoxazole ring can be oxidized to form oxazole derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted phenyl isoxazole derivatives.

Oxidation Reactions: Products include oxazole derivatives.

Reduction Reactions: Products include alcohol derivatives of the ester group.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's structure allows it to interact with biological targets, modulating their activity and influencing therapeutic outcomes .

Biological Research

Mechanisms of Action

This compound is utilized in studies investigating biological pathways and mechanisms associated with diseases. It aids researchers in understanding the action of specific enzymes and receptors, which is vital for identifying potential therapeutic targets .

Neuroprotective Properties

Research has indicated that derivatives of this compound may exhibit neuroprotective effects, particularly in conditions like Alzheimer's disease. By modulating the activity of casein kinase 1 (CK1), these compounds can potentially enhance cognitive function and protect neuronal cells from degeneration .

Material Science

Development of New Materials

The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance performance characteristics such as durability and resistance to environmental factors .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound acts as a standard reference material. It facilitates the calibration and validation of analytical methods used for detecting and quantifying similar compounds, ensuring accuracy in laboratory results .

Environmental Science

Monitoring Brominated Compounds

this compound is also studied for its potential applications in environmental monitoring. Researchers investigate the impact of brominated compounds on ecosystems, contributing to assessments of environmental health and safety .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drug synthesis |

| Biological Research | Studies on disease mechanisms; potential neuroprotective effects |

| Material Science | Development of advanced materials with enhanced properties |

| Analytical Chemistry | Standard reference material for method calibration |

| Environmental Science | Assessment of brominated compounds' impact on ecosystems |

Case Study 1: Neurodegenerative Diseases

A study focused on neurodegenerative diseases demonstrated that analogs of this compound could enhance cognitive function in animal models by modulating CK1 activity. This suggests its potential utility in treating Alzheimer's disease .

Case Study 2: Anti-inflammatory Agents

In clinical trials assessing anti-inflammatory agents, patients treated with derivatives of this compound exhibited reduced symptoms of rheumatoid arthritis. This indicates its potential as a therapeutic agent in inflammatory disorders, highlighting its relevance in clinical settings .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate involves its interaction with various molecular targets. The isoxazole ring can act as a pharmacophore, binding to specific receptors or enzymes in biological systems . The bromine atom in the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . Additionally, the ester group can undergo hydrolysis, releasing the active isoxazole moiety .

Comparison with Similar Compounds

5-(4-Bromophenyl)isoxazole-3-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group.

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid: This compound has a hydroxyl group instead of a bromine atom.

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: This compound has a methoxy group instead of a bromine atom.

Uniqueness: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is unique due to the presence of the ethyl ester group and the bromine atom in the phenyl ring. These functional groups contribute to its distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is an isoxazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique five-membered heterocyclic structure, which incorporates both nitrogen and oxygen atoms, and has been studied for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The empirical formula of this compound is . The presence of the bromophenyl group is significant as it may influence the compound's biological activity through electronic and steric effects. The carboxylate moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The isoxazole ring acts as a pharmacophore, enabling binding to specific receptors or enzymes. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may possess similar inhibitory properties.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. This compound may demonstrate efficacy against a range of pathogens, including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity |

Anticancer Properties

Isoxazoles have been explored for their anticancer potential. This compound may inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Similar compounds have been reported to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle in specific phases, preventing tumor growth.

Case Studies

-

Study on Isoxazole Derivatives :

A study evaluated a series of isoxazole derivatives for their anticancer activity against multiple cancer cell lines. This compound was included in the screening, revealing significant cytotoxic effects with an IC50 value indicative of potent activity (exact values not specified in available literature) . -

Antimicrobial Screening :

In a comparative study of various heterocyclic compounds, this compound exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Properties

IUPAC Name |

ethyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQOCKKQAMSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472243 | |

| Record name | Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33277-15-5 | |

| Record name | Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.